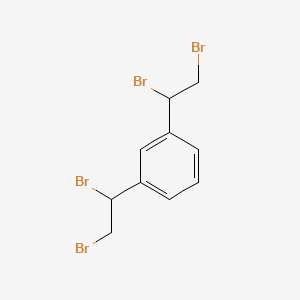
1,3-Bis(1,2-dibromoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1,2-dibromoethyl)benzene is an organic compound with the molecular formula C10H10Br4 It is a derivative of benzene, where two brominated ethyl groups are attached to the 1 and 3 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(1,2-dibromoethyl)benzene can be synthesized through the bromination of 1,3-diethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as hexane. The reaction is carried out at room temperature for a specific duration to ensure complete bromination of the ethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to achieve high yields and purity. The use of advanced equipment and techniques ensures efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1,2-dibromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,3-diethylbenzene by using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: Oxidation of the ethyl groups can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1,3-diethylbenzene.
Oxidation: Formation of 1,3-bis(carboxyethyl)benzene or 1,3-bis(formylethyl)benzene.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1,2-dibromoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(1,2-dibromoethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles, resulting in the substitution of bromine atoms with other functional groups. The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(1,2-dibromoethyl)benzene
- 1,2-Bis(2-bromoethyl)benzene
- 2-Bromo-1,3-bis(dibromomethyl)benzene
- 1-Bromo-4-(1,2-dibromoethyl)benzene
Uniqueness
1,3-Bis(1,2-dibromoethyl)benzene is unique due to the specific positioning of the brominated ethyl groups on the benzene ring This positioning influences its reactivity and the types of reactions it can undergo
Eigenschaften
CAS-Nummer |
25850-49-1 |
|---|---|
Molekularformel |
C10H10Br4 |
Molekulargewicht |
449.80 g/mol |
IUPAC-Name |
1,3-bis(1,2-dibromoethyl)benzene |
InChI |
InChI=1S/C10H10Br4/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4,9-10H,5-6H2 |
InChI-Schlüssel |
BTMPLMJADSPMBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(CBr)Br)C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















